molecular formula C22H18ClFO5S B11038954 methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

Cat. No.: B11038954
M. Wt: 448.9 g/mol
InChI Key: MERDHOXMXBDHQT-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a complex organic compound that features a combination of aromatic rings, a pyran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate typically involves multi-step organic reactions. The process may start with the preparation of the pyran ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents used in these steps include halogenated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Hydrolysis: Ester groups can be hydrolyzed to carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Lacks the fluorophenylsulfanyl group.

    Methyl 3-(4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Fluorine and chlorine atoms are interchanged.

Uniqueness

The presence of both chlorophenyl and fluorophenylsulfanyl groups in methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H18ClFO5S

Molecular Weight

448.9 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-3-[6-[(4-fluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate

InChI

InChI=1S/C22H18ClFO5S/c1-28-20(26)11-18(13-2-4-14(23)5-3-13)22-21(27)19(25)10-16(29-22)12-30-17-8-6-15(24)7-9-17/h2-10,18,27H,11-12H2,1H3

InChI Key

MERDHOXMXBDHQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)F)O

Origin of Product

United States

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